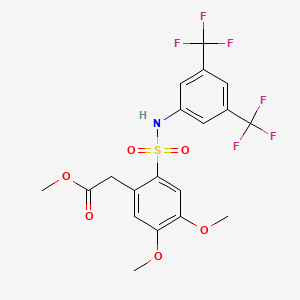

Methyl (2-(((3,5-bis(trifluoromethyl)phenyl)amino)sulfonyl)-4,5-dimethoxyphenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including an acetate group, a sulfonyl group, a phenyl group, and a trifluoromethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and could potentially be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl groups would likely add a significant amount of electron-withdrawing character to the molecule .Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the specific conditions. For example, the sulfonyl group could potentially be used as a leaving group in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl groups, which are highly electronegative and could influence the compound’s polarity, boiling point, and other properties .Applications De Recherche Scientifique

Synthesis and Material Science

In the realm of materials science and synthesis, the compound may be related to efforts in creating new polymers and materials with unique properties. For instance, the development of novel fluorinated poly(ether sulfone imide)s with high thermal stability and low dielectric constants showcases the exploration of materials for specific industrial applications, such as electronics and aerospace, where such properties are crucial (Wang et al., 2014). Similarly, the synthesis of new optically active poly(azo-ester-imide)s via interfacial polycondensation indicates a focus on materials with potential applications in optoelectronics and photonics (Hajipour et al., 2009).

Organic Chemistry and Catalysis

In organic chemistry, such compounds are often key intermediates in the development of new synthetic routes or the improvement of existing ones. For example, the improved synthesis of Clopidogrel Sulfate, a well-known antiplatelet drug, demonstrates the importance of novel synthetic pathways in enhancing the efficiency and scalability of pharmaceutical production (Hu Jia-peng, 2012).

Pharmacological Applications

Pharmacologically, derivatives of such complex molecules could be investigated for their bioactivity. The application of biocatalysis to drug metabolism, as seen in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlights the ongoing research into understanding how these compounds are processed in biological systems, which is crucial for drug development (Zmijewski et al., 2006).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with similar structures, such as (s)-α,α-bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether, are known to act as organocatalysts . They can catalyze a variety of bond-forming reactions such as C-C, C-N, C-O, C-S, and C-Hal in high yields and excellent levels of enantiocontrol .

Mode of Action

For instance, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, another organocatalyst, activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

Organocatalysts like this compound are known to be involved in a variety of organic transformations .

Result of Action

Organocatalysts like this compound are known to promote a variety of organic transformations .

Action Environment

The success of similar compounds in suzuki–miyaura (sm) cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Propriétés

IUPAC Name |

methyl 2-[2-[[3,5-bis(trifluoromethyl)phenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6NO6S/c1-30-14-4-10(5-17(27)32-3)16(9-15(14)31-2)33(28,29)26-13-7-11(18(20,21)22)6-12(8-13)19(23,24)25/h4,6-9,26H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTZOQUTGBFRGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2858263.png)

![2-[4]Pyridyloxy-phenol](/img/structure/B2858264.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2858265.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B2858270.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2858271.png)

![N-(benzo[d]thiazol-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2858272.png)

![Ethyl 1-{[cyano(2,3-dichlorophenyl)methyl]carbamoyl}cyclopropane-1-carboxylate](/img/structure/B2858274.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2858276.png)